2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C11H16N6O2S and its molecular weight is 296.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide, identified by its CAS number 1014072-32-2, is a compound that incorporates a 1,2,4-triazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and potential anticancer properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H19F3N6O2S, with a molecular weight of 440.4 g/mol. Its structure features a triazole ring, which is often associated with various pharmacological activities.
Anti-inflammatory Activity
Recent studies have demonstrated that compounds containing the 1,2,4-triazole moiety exhibit significant anti-inflammatory effects. For instance:
- Inhibition of COX Enzymes : Compounds similar to this compound have shown selective inhibition of cyclooxygenase (COX) enzymes. In a comparative study, derivatives displayed IC50 values indicating their potency against COX enzymes. For example, one derivative exhibited COX-1 IC50 = 593.5 µM and COX-2 IC50 = 21.53 µM, showcasing its potential as an anti-inflammatory agent .
Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |
---|---|---|---|
Derivative A | 593.5 | 21.53 | High |
Celecoxib | 21.53 | 3.33 | Moderate |
Anticancer Activity
The anticancer potential of triazole derivatives has also been explored extensively:
-
Cell Line Studies : In vitro studies on various cancer cell lines have shown that certain derivatives of triazoles exhibit cytotoxic effects. For instance, specific compounds demonstrated IC50 values against colon carcinoma cells (HCT116) and breast cancer cells (T47D), indicating their potential in cancer treatment .
Cell Line Compound IC50 (µM) HCT116 Derivative F 6.2 T47D Derivative E 43.4 T47D Derivative F 27.3 - Mechanism of Action : The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis and the inhibition of cell proliferation pathways .
Case Studies
A notable study highlighted the synthesis and biological evaluation of several triazole derivatives where one compound was found to be particularly effective against multiple cancer types with low toxicity profiles .
Propriétés
IUPAC Name |
2-[[4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O2S/c1-4-17-9(7-5-16(2)15-10(7)19-3)13-14-11(17)20-6-8(12)18/h5H,4,6H2,1-3H3,(H2,12,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYLHMKLLBGDBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)N)C2=CN(N=C2OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.